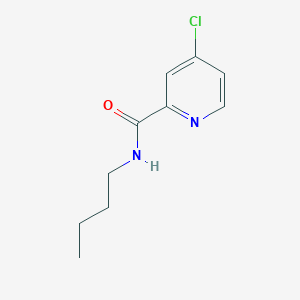

N-Butyl 4-chloropicolinamide

Description

Contextualization of Picolinamide (B142947) Derivatives in Organic and Medicinal Chemistry

Picolinamide and its derivatives are a class of organic compounds that feature a pyridine (B92270) ring substituted with an amide group. This structural motif is of significant interest in both organic and medicinal chemistry due to the wide range of biological activities exhibited by these compounds. cymitquimica.com Researchers have extensively investigated picolinamide derivatives for their potential as anticancer agents nih.gov, inhibitors of enzymes like VEGFR-2 nih.govresearchgate.net, and as acetylcholinesterase inhibitors nih.gov. The pyridine nitrogen and the amide functionality allow for diverse chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov These studies aim to optimize the therapeutic properties of lead compounds. The versatility of the picolinamide scaffold has also led to its use in the development of organometallic complexes with potential applications in cancer therapy. acs.org

Strategic Importance of N-Butyl 4-chloropicolinamide as a Chemical Intermediate

This compound is recognized primarily as a chemical intermediate, a compound that serves as a building block for the synthesis of more complex molecules. forecastchemicals.combldpharm.com Its structure, featuring a 4-chloro-substituted picolinamide core with an N-butyl group, makes it a valuable precursor in multi-step synthetic pathways. The chlorine atom at the 4-position of the pyridine ring is a key reactive site, allowing for nucleophilic substitution reactions to introduce various functional groups. The N-butyl group can influence the solubility and pharmacokinetic properties of the final products. This strategic positioning of reactive and modulatory groups makes this compound a useful starting material for creating novel derivatives with desired chemical and biological properties. The synthesis of related compounds often involves the reaction of a picolinic acid derivative with an appropriate amine. smolecule.comgoogle.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1094306-27-0 sigmaaldrich.com |

| Molecular Formula | C10H13ClN2O sigmaaldrich.com |

| Molecular Weight | 212.68 g/mol |

Overview of Research Trajectories for this compound

While direct and extensive research focusing solely on this compound is not abundant in publicly available literature, its research trajectories can be inferred from studies on analogous compounds. The primary trajectory for this compound is its use in synthetic chemistry to create novel molecules. Research efforts are likely to involve using this compound as a scaffold to synthesize new picolinamide derivatives. These new compounds could then be screened for a variety of biological activities, following the paths laid out by research on other picolinamide derivatives. For instance, it could be used to develop new kinase inhibitors or agents targeting other biological pathways implicated in disease. nih.gov Future research may also explore its potential in agrochemicals, as some picolinamide derivatives have shown herbicidal activity. smolecule.com The exploration of its utility in the synthesis of complex natural products or as a ligand in catalysis could also be potential avenues of investigation.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMYIHKYXVKABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655394 | |

| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094306-27-0 | |

| Record name | N-Butyl-4-chloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N Butyl 4 Chloropicolinamide and Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy identify key functional groups and conjugated systems.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For N-Butyl 4-chloropicolinamide, ¹H and ¹³C NMR spectra would provide a complete map of the hydrogen and carbon environments.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the butyl group and the substituted pyridine (B92270) ring are expected. The aromatic region would display signals for the three protons on the 4-chloropyridine (B1293800) ring. Based on the analysis of the parent compound, picolinamide (B142947), the proton at position 6 of the pyridine ring is typically found at the lowest field. researchgate.net

The ¹³C NMR spectrum would complement this information, showing characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the four distinct carbons of the n-butyl chain. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Amide) | ~8.2 - 8.5 | Broad Singlet | 1H |

| H-6 (Pyridine) | ~8.5 - 8.7 | Doublet | 1H |

| H-3 (Pyridine) | ~8.0 - 8.2 | Doublet | 1H |

| H-5 (Pyridine) | ~7.5 - 7.7 | Doublet of Doublets | 1H |

| -CH₂- (Amide N-linked) | ~3.3 - 3.5 | Triplet | 2H |

| -CH₂- | ~1.5 - 1.7 | Multiplet | 2H |

| -CH₂- | ~1.3 - 1.5 | Multiplet | 2H |

| -CH₃ | ~0.9 - 1.0 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C=O (Amide) | ~164 - 166 | ||

| C-2 (Pyridine) | ~150 - 152 | ||

| C-6 (Pyridine) | ~148 - 150 | ||

| C-4 (Pyridine) | ~145 - 147 | ||

| C-5 (Pyridine) | ~126 - 128 | ||

| C-3 (Pyridine) | ~121 - 123 | ||

| -CH₂- (Amide N-linked) | ~40 - 42 | ||

| -CH₂- | ~31 - 33 | ||

| -CH₂- | ~20 - 22 | ||

| -CH₃ | ~13 - 15 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (C₁₀H₁₃ClN₂O), the expected monoisotopic molecular weight is approximately 212.68 g/mol . appchemical.com High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two main molecular ion peaks in the mass spectrum: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule containing ³⁷Cl, with a relative intensity ratio of about 3:1.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band around 1666 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the amide group. researchgate.net Another significant band, typically around 3419 cm⁻¹, would correspond to the N-H stretching vibration of the secondary amide. researchgate.net Additional bands would be present corresponding to C-H stretching of the butyl group and aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The 4-chloropyridine ring in the molecule constitutes a chromophore that absorbs UV radiation. The UV spectrum is expected to show absorption maxima corresponding to π-π* transitions within the aromatic system. For the parent compound, picolinamide, a λmax has been reported around 301 nm. rasayanjournal.co.in

Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, solid-state analysis techniques like single-crystal X-ray diffraction provide an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. mdpi.com This analysis also reveals crucial information about molecular conformation and the intermolecular interactions that dictate crystal packing.

Although a specific single-crystal X-ray structure for this compound is not publicly documented, extensive studies on closely related amides provide significant insight into its likely solid-state conformation. Studies on compounds like N-Butyl-4-chlorobenzamide, a structural isomer, and various other picolinamides reveal common structural motifs. iucr.orgnih.govresearchgate.net

In these structures, the amide group (-CONH-) is typically planar or nearly planar. The crystal structure of N-Butyl-4-chlorobenzamide shows that both the chlorobenzene (B131634) and butylamine (B146782) groups are essentially planar, with a very small dihedral angle between them. researchgate.net A similar planarity and conformation can be anticipated for this compound, where the dihedral angle between the pyridine ring and the amide group would be a key conformational parameter.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces. nih.gov For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: The most prominent intermolecular interaction in related amides is hydrogen bonding. khanacademy.orgchemguide.co.uk The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. pressbooks.pub This results in strong N—H⋯O hydrogen bonds that typically link molecules together, often forming infinite chains or dimeric pairs within the crystal lattice. researchgate.net

Halogen-Halogen Interactions: The chlorine atom on the pyridine ring can participate in halogen bonding and other intermolecular contacts. mdpi.com In the crystal structure of the analogue N-Butyl-4-chlorobenzamide, short intermolecular Cl⋯Cl interactions of 3.4225 Å have been observed, which help link molecular rows into sheets. researchgate.net Similar halogen interactions, where the electrophilic region of one chlorine atom interacts with the nucleophilic region of another, are plausible in the crystal structure of this compound and can play a role in directing the supramolecular assembly. rsc.orgacs.org

Conformational Analysis and Planarity of Molecular Subunits

For instance, the structural analysis of N-Butyl-4-chlorobenzamide provides significant insights. In this molecule, the chlorobenzene and butylamine groups are nearly planar. researchgate.netnih.gov The dihedral angle between the mean planes of these two groups is a mere 2.54(9)°. researchgate.netnih.gov This suggests a relatively flat conformation for the core structure of the molecule. This planarity is crucial for understanding potential intermolecular interactions.

Further understanding of the picolinamide moiety can be gained from the study of N-(4-methoxyphenyl)picolinamide. In this compound, the non-hydrogen atoms are nearly coplanar, with a dihedral angle of 14.25(5)° between the pyridine and benzene (B151609) rings. nih.gov The conformation is stabilized by intramolecular hydrogen bonds. nih.gov The torsion angles within the picolinamide core, specifically N1—C5—C6—N2 and C6—N2—C7—C8, are reported to be 3.1(4)° and 12.7(6)°, respectively, indicating a significant degree of planarity. nih.gov

The conformation of picolinamides, in general, is influenced by factors such as intramolecular hydrogen bonding, which stabilizes the structure. researchgate.net For 2-pyridinecarboxamides like picolinamide, the most stable conformation is one that is stabilized by an intramolecular hydrogen bond between a hydrogen atom of the amide group and the nitrogen atom of the pyridine ring. researchgate.net

The butyl group in this compound is expected to exhibit conformational flexibility due to rotation around the C-C single bonds. mdpi.com

Table 1: Dihedral and Torsion Angles in this compound Analogues

| Compound | Molecular Subunits | Dihedral/Torsion Angle (°) | Reference |

| N-Butyl-4-chlorobenzamide | Chlorobenzene and Butylamine groups | 2.54(9) | researchgate.netnih.gov |

| N-(4-methoxyphenyl)picolinamide | Pyridine and Benzene rings | 14.25(5) | nih.gov |

| N-(4-methoxyphenyl)picolinamide | N1—C5—C6—N2 | 3.1(4) | nih.gov |

| N-(4-methoxyphenyl)picolinamide | C6—N2—C7—C8 | 12.7(6) | nih.gov |

Table 2: Planarity of Molecular Subunits in this compound Analogues

| Compound | Molecular Subunit | Mean Deviation from Plane (Å) | Reference |

| N-Butyl-4-chlorobenzamide | Chlorobenzene group | 0.013 | researchgate.netnih.gov |

| N-Butyl-4-chlorobenzamide | Butylamine group | 0.030 | researchgate.netnih.gov |

Based on these detailed findings from analogous structures, it is reasonable to predict that this compound adopts a largely planar conformation, with the planarity of the 4-chloropyridine ring and the amide group being a dominant feature. The butyl group will introduce a degree of conformational flexibility to the molecule.

Computational Chemistry and Molecular Modeling of N Butyl 4 Chloropicolinamide

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of N-Butyl 4-chloropicolinamide. These methods provide insights into the molecule's geometry, electronic properties, and the energetic landscapes of chemical reactions.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed examination of reaction pathways, including the identification of intermediates and transition states. For instance, in reactions involving the picolinamide (B142947) functional group, such as C-H functionalization, DFT studies can reveal the step-by-step mechanism and the energetic favorability of different routes. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed.

A hypothetical reaction mechanism for the functionalization of this compound could be elucidated by identifying the key stationary points on the potential energy surface. The table below illustrates the type of data that would be generated from such a DFT study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 | First energetic barrier | +15.8 |

| Intermediate 2 | Transformed intermediate | -10.1 |

| Transition State 2 | Second energetic barrier | +12.3 |

| Products | Functionalized this compound | -25.6 |

This is a hypothetical data table for illustrative purposes.

Transition State Analysis

The characterization of transition states is a critical aspect of understanding reaction kinetics. DFT calculations can precisely locate the geometry of a transition state and determine its energetic barrier, which corresponds to the activation energy of the reaction. For picolinamide structures, a key conformational feature is the rotational barrier around the amide bond. Dynamic nuclear magnetic resonance studies, in conjunction with ab initio calculations, have been used to determine these rotational barriers in picolinamide and its analogs.

A computational analysis of the amide bond rotation in this compound would involve mapping the energy profile as a function of the dihedral angle of the amide bond. The transition state would correspond to the planar arrangement of the amide group, which disrupts the delocalization of the nitrogen lone pair into the carbonyl group.

| Parameter | Value |

| Rotational Barrier (kcal/mol) | 18.3 ± 0.4 (Value for picolinamide) |

| Transition State Geometry | Planar amide group |

| Key Vibrational Frequency | Imaginary frequency corresponding to the rotational motion |

Data for picolinamide is used as a reference.

Molecular Dynamics and Simulation Studies

While quantum mechanical calculations

Molecular Docking and Binding Interaction Analysis

Identification of Allosteric Binding Sites

Allosteric modulators represent a significant area of pharmaceutical research, as they bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This interaction can modulate the receptor's activity, offering a pathway to achieve greater subtype selectivity for receptors, such as G protein-coupled receptors (GPCRs). nih.govdoi.org The identification of these allosteric sites is a key challenge addressed by computational chemistry.

Molecular modeling studies have been instrumental in revealing the binding locations of allosteric ligands. For instance, in the case of muscarinic acetylcholine (B1216132) receptors (mAChRs), a well-studied family of GPCRs, allosteric binding sites have been identified near the extracellular surface, topographically separate from the orthosteric site where acetylcholine binds. doi.org Site-directed mutagenesis and computational modeling suggest that interactions with residues in the extracellular loops and at the top of transmembrane helices are critical for the binding of allosteric modulators. doi.org

For example, studies on the M2 muscarinic receptor have identified two main centers for the binding of the electropositive parts of allosteric ligands. nih.gov These centers involve specific amino acid residues:

Center 1: Comprising Y177, N410, N419, and W422. nih.gov

Center 2: Involving Y80, Y83, T84, and T423. nih.gov

Computational techniques like molecular dynamics simulations can predict the formation of "cryptic" allosteric pockets that are not apparent in static crystal structures but are formed dynamically. nih.gov While a specific allosteric binding site for this compound has not been defined, its structural components suggest it could potentially interact with such sites on relevant biological targets. The general characteristics of allosteric modulators—often being smaller and more lipophilic than orthosteric ligands—provide a framework for designing computational screening studies to identify potential binding. plos.org

In Silico Assessment of Molecular Properties for Biological Studies

In silico assessment involves using computational methods to predict the physicochemical and pharmacokinetic properties of a molecule, which is vital for evaluating its potential as a drug candidate. researchgate.net These studies often employ quantum computational methods like Density Functional Theory (DFT) to determine a molecule's optimized geometry, electronic structure, and other key parameters. researchgate.net

For analogous compounds like N-(4-hydroxyphenyl)picolinamide, DFT calculations are used to analyze molecular properties that influence biological activity. researchgate.net Key parameters evaluated in such studies include:

Molecular Geometry: The optimized 3D structure of the molecule.

Vibrational Frequencies: Calculated and compared with experimental data to confirm the structure. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack, which is crucial for understanding receptor-ligand interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the energy gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.net

Thermodynamic Parameters: Properties such as enthalpy, entropy, and Gibbs free energy are calculated at different temperatures to understand the molecule's stability. researchgate.net

These computational assessments help in predicting a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov For instance, properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov

Below is a table of representative molecular properties that would be assessed in an in silico study of a picolinamide derivative, based on data for structurally similar compounds. nih.gov

| Property | Predicted Value | Significance in Biological Studies |

| Molecular Weight | ~170-220 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| XLogP3-AA | 1.0 - 3.0 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with target receptors. |

| Hydrogen Bond Acceptors | 2 - 3 | Indicates potential for forming hydrogen bonds with target receptors. |

| Polar Surface Area | ~40-60 Ų | Affects transport properties, including blood-brain barrier penetration. |

An extensive search for scientific data regarding the preclinical biological evaluation of this compound has been conducted. The investigation focused on sourcing information for the specific sections and subsections outlined in the user's request, namely its effects on various enzyme inhibitions and cellular activity modulation.

Despite a thorough search of publicly available scientific literature and databases, no research articles, studies, or data sets were found that specifically detail the preclinical biological evaluation of "this compound" for the requested targets:

Enzyme Inhibition Studies:

Tyrosine Kinase Inhibition (VEGFR, c-Met, Ron, Axl)

Dopamine Beta-Hydroxylase Inhibition

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Other Enzyme Targets (bcr/abl kinase)

Cellular Activity Modulation and Signaling Pathway Analysis:

Modulation of Cell Proliferation, Differentiation, and Apoptosis

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, as no data appears to be publicly available for this specific compound in relation to the outlined biological evaluations. The compound may be a novel or proprietary substance for which research has not been published in accessible domains. It is also possible that the compound is known by a different identifier in the scientific literature. Without any available data, the creation of data tables and detailed research findings as requested is unachievable.

Preclinical Biological Evaluation of N Butyl 4 Chloropicolinamide and Its Derivatives

Cellular Activity Modulation and Signaling Pathway Analysis

Inhibition of Hypoxia Inducible Factor-1α (HIF-1α) Translation

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov Under hypoxic conditions, HIF-1α becomes stable, translocates to the nucleus, and dimerizes with HIF-1β. nih.gov This complex then activates the transcription of numerous genes involved in crucial aspects of cancer progression, including angiogenesis, cell proliferation, survival, and metastasis. nih.govnih.gov Consequently, the overexpression of HIF-1α is often associated with a poor prognosis in various cancers, making it a significant target for therapeutic intervention. nih.gov

The inhibition of HIF-1α can be achieved through several mechanisms, including interference with its protein synthesis at the translational level. nih.gov One of the primary pathways regulating HIF-1α translation is the PI3K/AKT/mTOR signaling cascade. nih.gov Activation of this pathway, often initiated by growth factors, leads to the synthesis of HIF-1α protein. nih.gov Therefore, compounds that modulate this pathway can indirectly inhibit HIF-1α translation. While numerous natural and synthetic compounds have been identified as HIF-1α inhibitors, specific research detailing the direct inhibition of HIF-1α translation by N-Butyl 4-chloropicolinamide is not extensively documented in the public domain. However, the general strategy of targeting HIF-1α signaling remains a promising approach in oncology research. oncotarget.com

Influence on Growth Factor Activity

The activity of growth factors is mediated through their binding to protein tyrosine kinase receptors on the cell surface. This binding initiates signaling cascades that regulate a wide variety of cellular processes, including proliferation, differentiation, apoptosis, and migration. google.comgoogleapis.com In hyperproliferative disorders such as cancer, these signaling pathways are often dysregulated.

Compounds can influence growth factor activity by inhibiting the function of their corresponding receptors. Key targets in this area include the Vascular Endothelial Growth Factor (VEGF) receptor (VEGFR), the c-Met receptor for Hepatocyte Growth Factor (HGF), and the Axl receptor tyrosine kinase. google.comgoogleapis.com Inhibition of these receptors can block downstream signaling, thereby impeding tumor growth, angiogenesis, and metastasis. google.com The ligand for the Axl receptor is the growth-arrest-specific gene 6 (Gas6) protein. google.com Blocking the Axl/Gas6 pathway is an effective approach to enhance antiangiogenic therapy. google.com While the direct influence of this compound on specific growth factor receptors is a subject for detailed investigation, the modulation of such pathways represents a fundamental mechanism in modern therapeutics.

Intercellular and Intracellular Signaling Inhibition

Inhibition of cellular signaling is a cornerstone of targeted therapy. A derivative of 4-chloropicolinamide has been identified as a potent inhibitor of a key signaling receptor in the central nervous system. Specifically, the compound, identified as VU0431316, is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.gov

The mGlu₅ receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the brain. nih.gov As a non-competitive antagonist, VU0431316 binds to an allosteric site on the mGlu₅ receptor, distinct from the glutamate binding site, and inhibits the receptor's response to glutamate. nih.gov This action effectively blocks the mobilization of intracellular calcium that would normally be induced by glutamate binding, thereby inhibiting this specific signaling pathway. nih.gov This finding demonstrates that the 4-chloropicolinamide scaffold can be utilized to create potent and selective modulators of critical intercellular and intracellular signaling pathways.

Investigation of Metabolic Pathways and Pharmacokinetics

Identification of Metabolites and Metabolic Fate

For instance, the metabolism of 3-n-butylphthalide (NBP) has been extensively studied. Its principal metabolic pathways involve hydroxylation at various positions on the n-butyl side chain, particularly at the ω-1 and ω carbons. nih.govresearchgate.net These hydroxylated intermediates undergo further oxidation to form carboxylic acid metabolites, which can then be conjugated, primarily with glucuronic acid, before excretion. nih.govresearchgate.net

Similarly, studies on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) identified its principal urinary metabolite as N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is formed through the oxidation of the terminal alcohol group. nih.gov Further metabolism of BCPN can occur via beta-oxidation, a common pathway for fatty acid degradation. nih.gov Glucuronic acid conjugates of both the parent compound and its metabolites have also been detected. nih.gov

| Parent Compound | Primary Metabolic Pathways | Key Metabolites Identified |

|---|---|---|

| 3-n-butylphthalide (NBP) | Hydroxylation of alkyl side chain, Oxidation, Conjugation | 10-hydroxy-NBP, NBP-11-oic acid, Glucuronide conjugates nih.govresearchgate.net |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Oxidation, Beta-oxidation, Glucuronidation | N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), Glucuronide conjugates nih.govscispace.com |

Non-P450 Mediated Metabolic Pathways

While Cytochrome P450 (P450) enzymes are major contributors to drug metabolism, non-P450 mediated pathways play a significant role for many compounds. nih.gov These alternative pathways can involve oxidation, reduction, or hydrolysis reactions. nih.gov

The metabolism of the related compound 3-n-butylphthalide (NBP) provides a clear example. In addition to metabolism by multiple P450 isoforms, the generation of its major metabolites is catalyzed by non-P450 enzymes, specifically alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govresearchgate.net These enzymes are responsible for the oxidation of hydroxylated intermediates into their corresponding aldehydes and carboxylic acids. nih.govresearchgate.net Other non-P450 oxidative enzymes that contribute to xenobiotic metabolism include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidase (AO). nih.gov Furthermore, conjugation reactions, such as the formation of glucuronides observed in the metabolism of BBN, are critical non-P450 pathways catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs). nih.govscispace.com

Clearance and Bioavailability Studies of Related Compounds

Pharmacokinetic parameters such as clearance and bioavailability are essential for evaluating a compound's potential. Studies on compounds related to this compound provide valuable benchmark data.

The 4-chloropicolinamide derivative VU0431316 was shown to possess an attractive pharmacokinetic profile in rats, demonstrating both moderate clearance and good bioavailability. nih.gov For 3-n-butylphthalide (NBP), studies in humans showed that the compound is well absorbed after oral administration. nih.govresearchgate.net The extent of its clearance via the renal route was significant, with approximately 81.6% of the administered dose being recovered in the urine, primarily in the form of its various metabolites. nih.govresearchgate.net

| Compound | Pharmacokinetic Findings | Species |

|---|---|---|

| VU0431316 (a 4-chloropicolinamide derivative) | Moderate clearance and good bioavailability nih.gov | Rat |

| 3-n-butylphthalide (NBP) | Well absorbed; ~81.6% of dose recovered in urine as metabolites nih.govresearchgate.net | Human |

Mechanistic Investigations of N Butyl 4 Chloropicolinamide’s Biological Effects

Molecular Target Identification and Validation

The precise molecular targets of N-Butyl 4-chloropicolinamide are not yet identified in publicly available research. The process of identifying and validating the protein partners of a novel compound is a critical step in understanding its mechanism of action. This typically involves a combination of computational and experimental approaches.

Affinity-Based Protein Profiling

Affinity-based protein profiling is a powerful chemoproteomic strategy used to identify the cellular targets of small molecules. This technique would involve synthesizing a derivative of this compound that incorporates a reactive group or an affinity tag. This modified compound could then be used as a probe to covalently label or pull down its interacting proteins from cell lysates or living cells. Subsequent analysis by mass spectrometry would identify these proteins, providing a list of potential molecular targets. However, no such studies have been reported for this compound.

Binding Protein Identification (e.g., ATP5B)

While the prompt specifically mentions ATP5B as a potential binding protein, there is currently no scientific evidence to support an interaction between this compound and this subunit of the ATP synthase complex. Validation of such an interaction would require further experimental work. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) could be employed to confirm a direct binding event and determine the affinity of the interaction.

Detailed Analysis of Molecular Interactions

Without a confirmed molecular target, a detailed analysis of the binding interactions of this compound remains theoretical. If a target were identified, computational modeling and structural biology techniques would be instrumental in elucidating the precise nature of the binding.

Hydrogen Bonding Networks at Binding Sites

Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. Should a binding site for this compound be discovered, the amide group and the nitrogen atom in the picolinamide (B142947) ring would be key candidates for forming hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone of the target protein.

Role of Hydrophobic and Steric Interactions

The n-butyl group and the chloropicolinamide core of the molecule present significant non-polar surfaces. These would likely engage in hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, and valine within a binding pocket. Steric complementarity, or the "fit," between the compound and its binding site would also be a critical determinant of binding affinity and selectivity.

Signaling Cascade Modulation

The effect of a compound on cellular signaling pathways is a direct consequence of its interaction with specific molecular targets. As the targets of this compound are unknown, its impact on any signaling cascade has not been determined. Future research, following the successful identification of binding partners, would involve cell-based assays to investigate changes in downstream signaling events, such as protein phosphorylation, gene expression, or metabolite levels.

Effects on Tyrosine Kinase Signaling Pathways

There is currently no specific information available in peer-reviewed scientific literature detailing the effects of this compound on tyrosine kinase signaling pathways. While related compounds, such as certain picolinamide derivatives, have been investigated for their potential to inhibit kinase activity in the context of cancer research, these findings cannot be directly extrapolated to this compound without dedicated study.

Future research in this area would need to investigate whether this compound can directly or indirectly modulate the activity of various tyrosine kinases. Such studies would typically involve in vitro kinase assays and cell-based assays to determine its inhibitory concentration (IC50) against a panel of kinases and to observe its effects on the phosphorylation of downstream signaling proteins.

Table 1: Hypothetical Research Targets for this compound in Tyrosine Kinase Signaling

| Target Pathway Component | Potential Effect to Investigate | Rationale |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Inhibition of autophosphorylation | A common mechanism for small molecule kinase inhibitors. |

| Non-receptor Tyrosine Kinases (e.g., Src, Abl) | Modulation of kinase activity | To understand the specificity and breadth of potential inhibitory action. |

| Downstream Signaling Proteins (e.g., STAT3, AKT) | Alteration of phosphorylation status | To confirm pathway inhibition within a cellular context. |

Interference with mRNA Binding to Ribosomes

Specific data on the interference of this compound with the binding of mRNA to ribosomes is not available in the current scientific literature. The process of protein synthesis, or translation, is a complex and highly regulated cellular function. Any potential interference by a small molecule like this compound would be a significant finding and would require rigorous investigation.

Resistance Mechanisms in Target Pathways

Given the absence of established target pathways and mechanisms of action for this compound, there is no information regarding resistance mechanisms. The development of resistance is a common phenomenon observed with targeted therapies, including those that affect tyrosine kinase signaling.

Should this compound be found to have a specific molecular target, future research into resistance mechanisms would likely focus on:

Target-based resistance: Mutations in the target protein that prevent the binding of the compound.

Pathway-based resistance: Upregulation of alternative signaling pathways that bypass the inhibited pathway.

Drug efflux: Increased expression of transporter proteins that actively remove the compound from the cell.

Applications of N Butyl 4 Chloropicolinamide in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The picolinamide (B142947) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. N-Butyl 4-chloropicolinamide serves as a crucial starting material or intermediate for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies.

This compound is a key precursor for the synthesis of analogues of multi-kinase inhibitors like Sorafenib and Regorafenib. researchgate.net The core structure of these drugs features a picolinamide moiety linked to a substituted phenoxy group. The synthesis of Sorafenib, for instance, involves the reaction of its close analogue, 4-chloro-N-methylpicolinamide, with 4-aminophenol (B1666318) in a nucleophilic aromatic substitution reaction. researchgate.net

By substituting 4-chloro-N-methylpicolinamide with this compound, medicinal chemists can synthesize N-butyl analogues of Sorafenib. mdpi.comnih.gov This common drug design strategy, known as "me-too" or analogue synthesis, aims to create new chemical entities with potentially improved pharmacokinetic or pharmacodynamic properties, such as lipophilicity, metabolic stability, or target binding affinity. mdpi.com Several research efforts focus on creating Sorafenib derivatives by modifying the amide part of the molecule. mdpi.comrsc.org

| Compound | N-Alkyl Group | Application |

|---|---|---|

| 4-Chloro-N-methylpicolinamide | Methyl (-CH₃) | Precursor for Sorafenib and Regorafenib researchgate.net |

| This compound | Butyl (-C₄H₉) | Precursor for N-butyl analogues of Sorafenib and other kinase inhibitors |

Receptor tyrosine kinases (RTKs) are a major class of enzymes targeted in cancer therapy. Sorafenib and its analogues are prominent examples of RTK inhibitors. nih.gov The synthesis of novel RTK inhibitors often involves modifying existing drug scaffolds to improve efficacy or overcome resistance. This compound serves as a fundamental building block in this process. Its 4-chloro-pyridine ring is susceptible to nucleophilic substitution, allowing for the attachment of various phenolic compounds, which is a key step in assembling the final diaryl ether or urea (B33335) structure common in many kinase inhibitors. researchgate.netnih.gov The N-butyl group can influence the molecule's interaction with the hydrophobic pockets of the kinase ATP-binding site. Research into new Sorafenib derivatives has led to the synthesis of compounds with potent inhibitory activity against kinases like VEGFR-2. nih.gov

Beyond kinase inhibition, the picolinamide structure is integral to the development of allosteric modulators, which are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site to modulate its activity. A series of N-(4-acetamido)phenylpicolinamides has been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄). nih.govnih.gov The synthesis of these compounds demonstrates how a picolinamide core can be coupled with different aniline (B41778) derivatives to produce functionally active molecules. nih.gov this compound can be used as a starting material in similar synthetic pathways to create novel libraries of potential mGlu₄ PAMs, where the N-butyl group could alter properties such as CNS penetration and potency. nih.gov

Contribution to Agrochemical Development

The utility of this compound extends to the agrochemical industry. The structurally similar compound, 4-chloro-N-methylpicolinamide, is listed as an essential building block for agricultural chemical intermediates. nbinno.com Picolinamide derivatives are found in a variety of herbicides and fungicides. The specific substituents on the pyridine (B92270) ring and the amide nitrogen are critical for biological activity and target specificity. The N-butyl group in this compound can enhance the lipophilicity of the final agrochemical product, potentially improving its uptake by plants or fungi and its stability in the environment.

Utilization in Specialty Chemical Production

In the field of materials science and specialty chemicals, this compound finds application as a precursor for advanced materials. Its N-methyl analogue is noted for its use in the synthesis of Metal-Organic Frameworks (MOFs). nbinno.com MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. The picolinamide moiety can act as a bidentate or monodentate ligand, binding to metal centers to form these porous structures. The N-butyl group would project into the pores of the resulting MOF, modifying its surface properties, hydrophobicity, and its capacity for gas storage or selective adsorption of other molecules.

Catalytic Applications in Organic Transformations (e.g., Asymmetric Catalysis)

While direct use of this compound as a catalyst is not extensively documented, its structural class is highly relevant to the field of catalysis. Picolinamide and related nitrogen-containing heterocyclic structures form the basis of many chiral ligands used in asymmetric catalysis. nih.gov These ligands coordinate with a metal center (e.g., palladium, rhodium, iridium) to create a chiral environment, enabling the synthesis of enantiomerically enriched products. nih.gov this compound can be chemically modified, for example, by replacing the chlorine atom with a chiral auxiliary or a phosphine (B1218219) group, to generate novel P,N-ligands for asymmetric transformations. nih.gov Furthermore, the related compound N-chloropicolinamide has been synthesized and characterized as a stable and effective oxidant for organic substrates, highlighting the potential for derivatized picolinamides to act as reagents or catalysts in organic reactions. rasayanjournal.co.in

Based on a comprehensive search of available scientific literature, there is currently a lack of specific, detailed research findings on the use of This compound as a direct precursor for the development of novel heterocyclic chemical entities.

General synthetic strategies often employ chloro-substituted pyridine rings as versatile scaffolds. The chlorine atom at the 4-position can typically be a site for nucleophilic substitution or a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). These reactions would theoretically allow for the introduction of various substituents and the subsequent construction of fused or linked heterocyclic rings.

However, without specific studies focusing on this compound, any discussion of its application would be speculative and fall outside the required scope of presenting detailed, existing research findings. Consequently, data tables illustrating reaction outcomes, substrate scopes, or yields for the synthesis of novel heterocycles from this specific compound cannot be generated.

Further research and publication in this specific area would be necessary to provide the detailed content requested.

Future Directions and Emerging Research Perspectives for N Butyl 4 Chloropicolinamide

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of N-Butyl 4-chloropicolinamide and its analogs is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic methods for picolinamide (B142947) derivatives often involve coupling reactions that may utilize hazardous reagents or solvents. nih.govresearchgate.net Future research should be directed towards the development of novel synthetic pathways that are not only efficient but also environmentally benign.

One promising avenue is the exploration of catalytic C-H activation reactions. This approach could potentially enable the direct coupling of a butylamine (B146782) moiety to a pre-functionalized 4-chloropicolinic acid, thereby minimizing the number of synthetic steps and reducing waste. Furthermore, the use of biocatalysis, employing enzymes to facilitate the amidation reaction, could offer a highly selective and sustainable alternative to conventional chemical methods.

In line with the principles of green chemistry, the investigation of alternative solvent systems is paramount. Supercritical fluids, such as carbon dioxide, or bio-based solvents could replace traditional volatile organic compounds, significantly reducing the environmental footprint of the synthesis. Microwave-assisted and flow chemistry techniques also present opportunities to enhance reaction rates, improve yields, and minimize energy consumption. A comparative analysis of potential green chemistry approaches is presented in Table 1.

Table 1: Comparison of Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Reduced synthetic steps, high atom economy | Development of selective and efficient catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability | Identification and engineering of suitable enzymes |

| Alternative Solvents | Reduced environmental impact, improved safety | Screening of supercritical fluids and bio-based solvents |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields | Optimization of reaction parameters |

| Flow Chemistry | Enhanced safety and scalability, precise control | Development of continuous flow reactor systems |

Expansion of Biological Activity Profiling and Target Identification

While the broader class of picolinamides has been investigated for various biological activities, the specific profile of this compound remains largely uncharted territory. nih.govnih.govscispace.com A systematic and comprehensive screening of this compound against a diverse array of biological targets is a critical future direction. High-throughput screening (HTS) campaigns against panels of receptors, enzymes, and ion channels could unveil previously unknown therapeutic potentials.

Initial research could focus on areas where other picolinamide derivatives have shown promise, such as in oncology, infectious diseases, and metabolic disorders. nih.govnih.govnih.gov For instance, derivatives of picolinamide have been identified as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govscispace.com It would be of significant interest to evaluate the inhibitory activity of this compound against these and other clinically relevant enzymes.

Once a promising biological activity is identified, the subsequent step of target deconvolution becomes crucial. Modern chemical biology techniques, such as affinity chromatography-mass spectrometry and activity-based protein profiling, can be employed to pinpoint the specific molecular target(s) of this compound. Elucidating the mechanism of action at a molecular level is fundamental for any future drug development efforts.

Advanced Computational Design for Property Prediction and Lead Optimization

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of new chemical entities with improved characteristics. For this compound, a robust computational research program could significantly accelerate its development.

Initially, a comprehensive in silico profiling of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be performed. This would involve the use of quantitative structure-activity relationship (QSAR) models and other predictive algorithms to forecast its pharmacokinetic and toxicological profile. Such predictions can help in identifying potential liabilities early in the research process.

Furthermore, molecular docking and molecular dynamics simulations can be employed to model the interaction of this compound with potential biological targets. These computational studies can provide insights into the binding mode of the compound and highlight key intermolecular interactions. This information is invaluable for the rational design of new analogs with enhanced potency and selectivity. A hypothetical workflow for the computational design and optimization of this compound analogs is outlined in Table 2.

Table 2: Workflow for Computational Design and Lead Optimization

| Step | Computational Method | Objective |

| 1. Initial Profiling | QSAR, ADMET prediction models | Assess drug-likeness and potential liabilities |

| 2. Target Binding Analysis | Molecular Docking, Molecular Dynamics | Predict binding affinity and mode to known targets |

| 3. Analog Design | Structure-based and ligand-based design | Propose modifications to improve potency and selectivity |

| 4. Iterative Optimization | Free energy perturbation, machine learning | Refine analog designs for optimal properties |

Integration with High-Throughput Screening and Automation in Discovery

The integration of this compound and its future analogs into high-throughput screening (HTS) platforms is a logical step to expedite the discovery of novel biological activities. The development of robust and miniaturized assays is key to enabling the screening of large compound libraries efficiently and cost-effectively.

Automation in chemical synthesis, or "automated synthesis," can be coupled with HTS to create a closed-loop discovery engine. In such a system, the biological data from HTS would feed back into the design of the next generation of compounds, which would then be synthesized by robotic platforms. This iterative cycle of design, synthesis, and testing can dramatically accelerate the lead optimization process.

Moreover, high-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can provide deeper insights into the cellular effects of this compound. HCS assays can simultaneously measure multiple parameters, such as cell morphology, protein localization, and organelle function, offering a more holistic view of the compound's biological impact.

Investigation of Multi-Targeted Approaches in Disease Treatment

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, is an emerging and promising therapeutic strategy. Given the chemical versatility of the picolinamide scaffold, this compound could serve as a starting point for the design of such multi-functional molecules.

Future research could focus on creating hybrid molecules that combine the structural features of this compound with other pharmacophores known to interact with different targets. For example, by linking it to a moiety that inhibits a complementary pathway in a disease process, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. This approach has been explored for other picolinamide derivatives, for instance, in the development of multi-kinase inhibitors. scispace.com

Development of Advanced Analytical Methodologies for Complex Matrices

As research on this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification in various matrices will become critical. This is particularly important for pharmacokinetic studies, where the compound needs to be measured in biological fluids such as plasma and urine, and for environmental monitoring.

Future work in this area should focus on the development and validation of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is likely to be the method of choice due to its high sensitivity and specificity. The development of robust sample preparation techniques, such as solid-phase extraction, will also be essential to minimize matrix effects and ensure accurate quantification.

Furthermore, the development of chiral separation methods may be necessary if any stereoisomers of this compound are found to have different biological activities. Capillary electrophoresis and supercritical fluid chromatography are potential techniques that could be explored for this purpose.

Q & A

Q. What key variables should be controlled when designing synthesis protocols for N-butyl 4-chloropicolinamide?

- Methodological Answer : Critical variables include reaction temperature, molar ratios of precursors, and catalyst concentration. For example, temperature optimization can follow methodologies like Box-Behnken Design (BBD), which systematically evaluates interactions between variables (e.g., temperature, reagent concentration) to maximize yield . Adherence to NIH preclinical reporting guidelines ensures transparency in documenting experimental conditions, such as purity thresholds and analytical methods (e.g., GC or HPLC validation) .

Q. Which preclinical guidelines are essential for assessing acute toxicity in animal models?

- Methodological Answer : Follow NIH guidelines for experimental rigor, including sample size justification, use of controls, and replication. For instance, in acute exposure studies, mortality endpoints should be reported with detailed exposure durations and concentration metrics (e.g., ppm or mg/kg), as seen in n-butyl chloroformate toxicity studies . Statistical analysis must include measures of variability (e.g., standard deviation) and confidence intervals .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document all synthesis parameters (e.g., solvent purity, reaction time) and characterize products using NMR, FTIR, and mass spectrometry. Cross-validate results with independent replicates and report failure cases. Preclinical checklists, as mandated by NIH, help standardize data reporting .

Advanced Research Questions

Q. How can Box-Behnken Design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply BBD to model non-linear relationships between variables (e.g., temperature, precursor ratio, catalyst load). For example, a three-factor BBD with 15 experimental runs can generate a quadratic regression model to predict optimal yield. Validate the model using ANOVA and residual analysis, as demonstrated in n-butyl acetate hydrolysis studies . Response surface plots can visualize interactions between variables and identify maxima .

Q. What statistical approaches resolve contradictions in toxicity data across studies?

- Methodological Answer : Use meta-analysis to harmonize disparate datasets, accounting for variables like species sensitivity (e.g., rat vs. mouse) and exposure protocols. For instance, interspecies uncertainty factors (e.g., 3x for rats to humans) and temporal scaling exponents (e.g., ) can adjust lethality thresholds, as applied in AEGL-3 derivations for n-butyl chloroformate . Sensitivity analysis can quantify the impact of outlier data .

Q. How to derive AEGL-like exposure limits for this compound with limited animal data?

- Methodological Answer : Extrapolate from acute toxicity studies using uncertainty factors (e.g., 10x total for interspecies and intraspecies variability) and conservative scaling exponents (e.g., for shorter exposures). For example, if lethality occurs at 200 ppm in rats, apply a 1/3 threshold (66.7 ppm) and scale temporally using for 10–30 minute exposures . Validate with in vitro assays (e.g., alveolar cell irritation) to bridge data gaps .

Q. What frameworks address insufficient data for developmental toxicity risk assessment?

- Methodological Answer : Use read-across methodologies to infer toxicity from structurally related compounds (e.g., chloroformates). Prioritize high-throughput screening (e.g., ToxCast) to identify potential hazards. For AEGL-1 (non-lethal effects), propose provisional thresholds based on mechanistic studies (e.g., reactive oxygen species generation) until in vivo data are available .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.